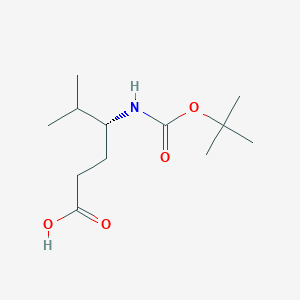
(R)-Boc-4-amino-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Boc-4-amino-5-methylhexanoic acid, commonly referred to as Boc-AMH, is an amino acid derivative that has been used in a variety of scientific applications. It is an important building block for organic and medicinal chemists, as it can be used to synthesize a wide range of compounds. Boc-AMH can be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small molecules and other compounds. It is a versatile building block, and its use in the laboratory is increasing.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of (R)-Boc-4-amino-5-methylhexanoic acid involves the protection of the amine group, followed by the addition of the Boc group and the subsequent deprotection of the amine group. The final step involves the addition of the methyl group to the hexanoic acid.
Starting Materials
L-leucine, tert-butyl chloroformate, triethylamine, methanesulfonic acid, sodium cyanoborohydride, methyl iodide, hydrochloric acid, sodium hydroxide, hexanoic acid
Reaction
Protection of the amine group of L-leucine with tert-butyl chloroformate and triethylamine in methylene chloride, Addition of the Boc group to the protected amine using tert-butyl chloroformate and triethylamine in methylene chloride, Deprotection of the amine group using methanesulfonic acid in methanol, Reduction of the carboxylic acid group with sodium cyanoborohydride in methanol, Methylation of the amino group with methyl iodide in methanol, Acidification of the reaction mixture with hydrochloric acid, Extraction of the product with ethyl acetate, Purification of the product by recrystallization from ethanol, Addition of the methyl group to the hexanoic acid using sodium hydroxide and methyl iodide in methanol
科学的研究の応用
Boc-AMH is used in a variety of scientific research applications. It is used in peptide synthesis, as it can be used to synthesize a wide range of peptides and peptidomimetics. It is also used in the synthesis of small molecules and other compounds. Boc-AMH can be used in the synthesis of peptides and peptidomimetics that can be used in drug discovery and development. It is also used in the synthesis of compounds that can be used in the study of enzyme inhibitors, enzyme activators, and other bioactive molecules.
作用機序
The mechanism of action of Boc-AMH is not fully understood. It is believed that the amino acid derivative is able to interact with a variety of proteins, enzymes, and other biological molecules. This interaction can lead to changes in the structure and function of these molecules, which can affect their activity. Boc-AMH can also interact with other molecules, such as small molecules and other compounds, leading to changes in their structure and function.
生化学的および生理学的効果
The biochemical and physiological effects of Boc-AMH are not fully understood. However, it is believed that Boc-AMH can interact with a variety of proteins, enzymes, and other biological molecules, leading to changes in their structure and function. These changes can affect the activity of these molecules, leading to changes in the biochemical and physiological processes of the body.
実験室実験の利点と制限
Boc-AMH has a number of advantages and limitations when used in laboratory experiments. The most significant advantage of Boc-AMH is its versatility. It can be used in the synthesis of a wide range of compounds, including peptides and peptidomimetics, small molecules, and other compounds. Additionally, Boc-AMH is relatively easy to synthesize, and it is available commercially in a variety of forms. However, there are some limitations to the use of Boc-AMH in laboratory experiments. It is a relatively expensive compound, and it can be toxic if not handled properly. Additionally, it is a relatively unstable compound, and its use in the laboratory must be carefully monitored.
将来の方向性
The future of Boc-AMH is promising. There are a number of potential applications for the compound, including its use in the synthesis of peptides and peptidomimetics, small molecules, and other compounds. Additionally, it could be used in the study of enzyme inhibitors, enzyme activators, and other bioactive molecules. Furthermore, Boc-AMH could be used in the development of new drugs and drug delivery systems. Finally, Boc-AMH could be used in the development of new materials, such as polymers and nanomaterials.
特性
IUPAC Name |
(4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIBOHQJUSMKX-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-4-amino-5-methylhexanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

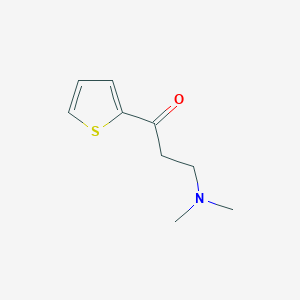
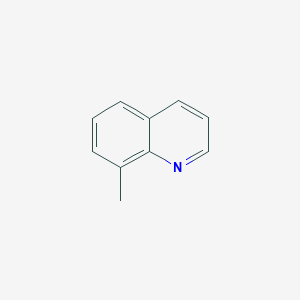
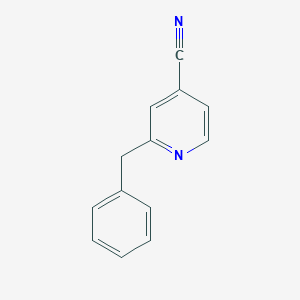
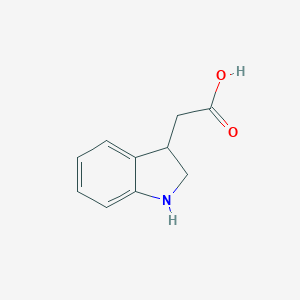
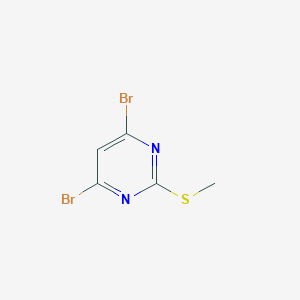
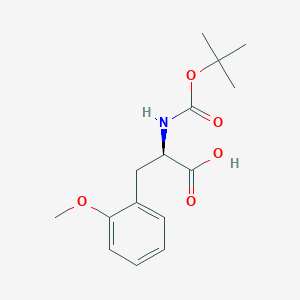
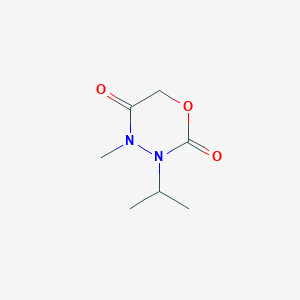
![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)
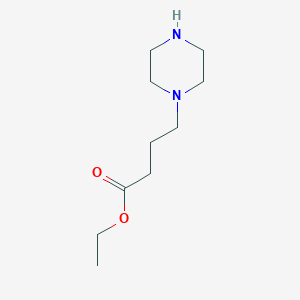
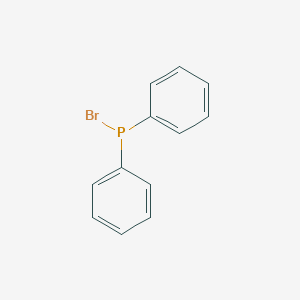
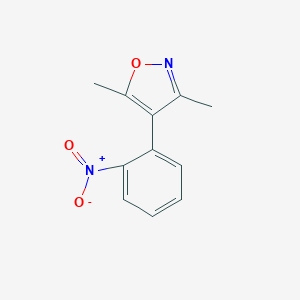
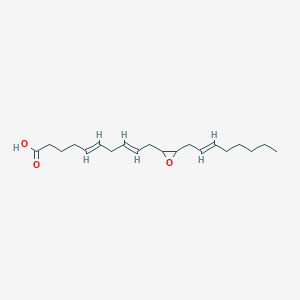
![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)